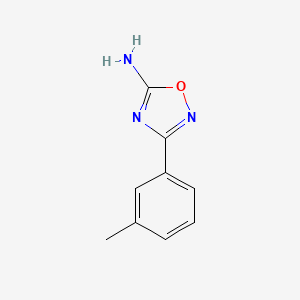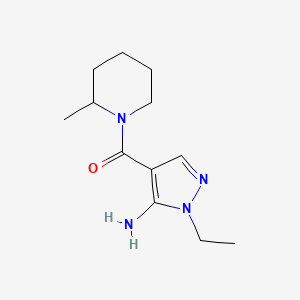
3-(m-Tolyl)-1,2,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)-1,2,4-oxadiazol-5-amina es un compuesto heterocíclico que contiene un anillo oxadiazol sustituido con un grupo m-tolilo y un grupo amina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(m-Tolyl)-1,2,4-oxadiazol-5-amina normalmente implica la ciclación de precursores apropiados. Un método común es la reacción de la m-tolilhیدرازین con disulfuro de carbono para formar un intermedio hidrazinocarbotioamida, que luego se cicla usando un agente oxidante como bromo o yodo para producir el anillo oxadiazol . Las condiciones de reacción a menudo implican temperaturas suaves y el uso de solventes como dimetilsulfóxido (DMSO) o etanol.
Métodos de producción industrial
La producción industrial de 3-(m-Tolyl)-1,2,4-oxadiazol-5-amina puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se puede lograr mediante técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(m-Tolyl)-1,2,4-oxadiazol-5-amina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de derivados.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en presencia de una base como trietilamina.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios oxadiazoles sustituidos, amidas y otros compuestos heterocíclicos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
3-(m-Tolyl)-1,2,4-oxadiazol-5-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se explora su potencial como agente antimicrobiano, antiviral y anticancerígeno debido a su capacidad para interactuar con objetivos biológicos.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED) debido a sus propiedades electrónicas.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas y compuestos heterocíclicos.
Mecanismo De Acción
El mecanismo de acción de 3-(m-Tolyl)-1,2,4-oxadiazol-5-amina implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas o unirse a receptores, interrumpiendo los procesos celulares normales. El anillo oxadiazol puede interactuar con sitios nucleofílicos en proteínas o ADN, lo que lleva a sus efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3-(m-Tolyl)-5-ariliden-2,4-tiazolidindionas: Estos compuestos también contienen un grupo m-tolilo y se utilizan en química medicinal por sus propiedades antidiabéticas.
Derivados de tris(m-tolilo)antimonio: Estos compuestos tienen aplicaciones en ciencia de los materiales y exhiben una química de coordinación única.
Singularidad
3-(m-Tolyl)-1,2,4-oxadiazol-5-amina es única debido a su anillo oxadiazol, que imparte propiedades electrónicas y estéricas distintas. Esto lo hace versátil para diversas aplicaciones, desde la química medicinal hasta la ciencia de los materiales, lo que lo distingue de otros compuestos que contienen m-tolilo.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
ZNLNSXUTISVCFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)

![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)
![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
